Superior Inhibition of IgE Antibody Production Compared to the Original Pentapeptide
H-Ala-Asp-Ser-Asp-Gly-Lys-OH exhibits a distinct functional advantage over the original Hamburger pentapeptide, H-Asp-Ser-Asp-Pro-Arg-OH. While the original pentapeptide's ability to inhibit IgE antibody production has not been confirmed in certain systems [1], the hexapeptide demonstrates a potent and quantifiable inhibition of 69.6% in a rabbit aorta model [2]. This marked difference highlights the functional divergence conferred by the hexapeptide's unique sequence, establishing its utility as a superior antiallergic candidate for research and development.
| Evidence Dimension | Inhibition of IgE antibody production |
|---|---|
| Target Compound Data | 69.6% inhibition |
| Comparator Or Baseline | H-Asp-Ser-Asp-Pro-Arg-OH (Hamburger Pentapeptide): Inhibition of IgE antibody production has not been confirmed |
| Quantified Difference | Target compound demonstrates a confirmed, potent inhibitory activity, while the comparator lacks confirmed efficacy in this assay |
| Conditions | In vitro assay measuring inhibition of IgE production and relaxation of smooth muscle contraction in rabbit aorta |
Why This Matters
This confirms that the hexapeptide is functionally distinct and more potent than its pentapeptide precursor, justifying its selection for research programs targeting IgE-mediated allergic reactions.
- [1] U.S. Patent No. 5,223,487. Noguchi K, Ohta N, Irie D, Matsuo K, Hirano K, Tokunaga A, Ishikawa F. Peptides as antiallergic agents. 1993-06-29. View Source
- [2] Noguchi K, Ohta N, Irie D, Matsuo K, Hirano K, Tokunaga A, Ishikawa F. Synthesis of peptides related to immunoglobulin E (IgE) and the examination of their pharmacological activity. Chem Pharm Bull (Tokyo). 1990;38(9):2463-6. doi: 10.1248/cpb.38.2463. View Source
